CAY10471

Description

Properties

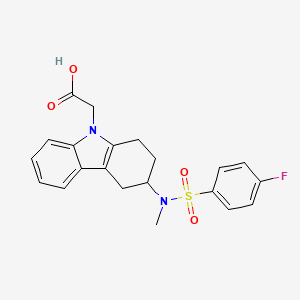

IUPAC Name |

2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANCTKXGRVNXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627865-18-3 | |

| Record name | CAY-10471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627865183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAY-10471 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F449K9EB2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: CAY10471's Mechanism of Action on Eosinophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10471 is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that plays a pivotal role in allergic inflammation. Eosinophils, key effector cells in type 2 inflammatory responses, express CRTH2 and are significantly influenced by its activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on eosinophils, detailing its effects on critical cellular functions, the underlying signaling pathways, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: CRTH2 Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the CRTH2 receptor, also known as DP2. This compound effectively blocks the binding of the receptor's primary ligand, prostaglandin D2 (PGD2), a major mediator released by mast cells during allergic responses.[1][2] By preventing PGD2-mediated signaling, this compound modulates a range of eosinophil activities that contribute to allergic inflammation.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human CRTH2 receptor, with a Ki value of 0.6 nM.[3] It demonstrates significant selectivity for CRTH2 over other prostanoid receptors, such as the DP1 and thromboxane (TP) receptors, with Ki values of 1200 nM and >10,000 nM, respectively.[3] This high selectivity minimizes off-target effects and underscores its utility as a specific tool for studying CRTH2-mediated processes. An IC50 value of 1.2 nM has also been reported for the inhibition of PGD2-induced cAMP production.[4]

Effects of this compound on Eosinophil Function

This compound has been shown to significantly impact several key functions of eosinophils that are central to their role in allergic inflammation.

Inhibition of Chemotaxis

PGD2 is a potent chemoattractant for eosinophils, guiding their migration to sites of inflammation. This compound effectively inhibits PGD2-induced chemotaxis of both guinea pig bone marrow eosinophils and human peripheral blood eosinophils.[1][5] Furthermore, PGD2 can prime eosinophils, enhancing their migratory response to other chemokines such as eotaxin. This compound also prevents this priming effect, further disrupting the recruitment of eosinophils to inflamed tissues.[1][5]

Prevention of Eosinophil Release from Bone Marrow

The recruitment of eosinophils to inflammatory sites is preceded by their release from the bone marrow. PGD2 has been demonstrated to induce the release of eosinophils from the bone marrow, and this compound effectively prevents this process.[1][5] This suggests that this compound can impact eosinophilic inflammation at a very early stage by limiting the pool of circulating eosinophils.

Abolition of Respiratory Burst

Eosinophils, upon activation, can generate reactive oxygen species (ROS) in a process known as the respiratory burst, which contributes to tissue damage. PGD2 stimulates the respiratory burst in eosinophils, and this compound has been shown to completely abolish this effect.[1][2]

Modulation of Degranulation

The release of cytotoxic granule proteins from eosinophils is a key mechanism of tissue damage in allergic diseases. The effect of PGD2 on degranulation is complex. It has been observed that PGD2 inhibits the C5a-induced upregulation of CD63, a marker of degranulation. This compound prevents this PGD2-mediated inhibition, suggesting a nuanced regulatory role for the CRTH2 pathway in eosinophil degranulation.[1][5]

Effect on Eosinophil Apoptosis

The role of CRTH2 signaling in eosinophil apoptosis is an area of ongoing investigation. Activation of CRTH2 is generally associated with the inhibition of apoptosis in Th2 cells and other immune cells.[6][7] Conversely, activation of the DP1 receptor by PGD2 has been shown to delay the onset of apoptosis in cultured eosinophils.[2] While direct studies on the effect of this compound on eosinophil apoptosis are limited, its antagonism of the pro-survival CRTH2 pathway suggests a potential to promote eosinophil apoptosis, thereby aiding in the resolution of inflammation. Further research is needed to fully elucidate this aspect of this compound's mechanism of action.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| Ki (CRTH2) | 0.6 nM | Human recombinant | [3] |

| Ki (DP1) | 1200 nM | Human recombinant | [3] |

| Ki (TP) | >10,000 nM | Human recombinant | [3] |

| IC50 (cAMP inhibition) | 1.2 nM | GPR44 expressing cells | [4] |

Signaling Pathways

The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade through Gαi and Gαq proteins. This leads to an increase in intracellular calcium concentrations ([Ca2+]i) and an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. These signaling events are crucial for mediating the pro-inflammatory functions of PGD2, including chemotaxis and cellular activation. While the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway has been demonstrated in response to CRTH2 agonists in other cell types, its specific role in this compound's action on eosinophils requires further investigation.

Caption: PGD2-CRTH2 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on eosinophils.

Eosinophil Isolation from Human Peripheral Blood

Caption: Workflow for the isolation of human eosinophils.

Methodology:

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).

-

Granulocyte Enrichment: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque) and centrifuge. This separates the blood into layers, with the granulocyte fraction (containing eosinophils and neutrophils) forming a distinct band.

-

Red Blood Cell Lysis: Aspirate the granulocyte layer and subject it to hypotonic lysis to remove any remaining red blood cells.

-

Negative Selection: Resuspend the granulocytes and incubate them with an antibody cocktail that targets surface markers on non-eosinophil leukocytes (e.g., CD16 for neutrophils). These antibodies are typically linked to magnetic beads.

-

Magnetic Separation: Pass the cell suspension through a column placed in a magnetic field. The magnetically labeled, non-eosinophil cells are retained in the column, while the unlabeled, purified eosinophils are collected in the flow-through.

-

Purity Assessment: Assess the purity of the isolated eosinophils using cytological staining (e.g., Wright-Giemsa) and light microscopy or flow cytometry.

Eosinophil Chemotaxis Assay (Boyden Chamber)

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

Methodology:

-

Chamber Assembly: Assemble a Boyden chamber, which consists of an upper and a lower well separated by a microporous membrane (typically 3-8 µm pore size for eosinophils).

-

Loading: Fill the lower wells with assay medium containing the chemoattractant (e.g., PGD2) with or without various concentrations of this compound.

-

Cell Seeding: Add a suspension of purified eosinophils to the upper wells.

-

Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane towards the chemoattractant.

-

Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Quantify the number of migrated cells by counting under a microscope in several high-power fields.

Eosinophil Degranulation Assay (CD63 Expression by Flow Cytometry)

Caption: Workflow for assessing eosinophil degranulation via CD63 expression.

Methodology:

-

Cell Stimulation: Incubate purified eosinophils with a stimulating agent (e.g., C5a) in the presence or absence of PGD2 and varying concentrations of this compound.

-

Antibody Staining: Following stimulation, stain the cells with a fluorescently labeled monoclonal antibody specific for CD63. CD63 is a protein that translocates from the membrane of intracellular granules to the cell surface upon degranulation.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting the fluorophore and detecting the emitted light.

-

Data Analysis: Gate on the eosinophil population and quantify the mean fluorescence intensity (MFI) of CD63 staining. An increase in MFI indicates an increase in surface CD63 expression and, therefore, degranulation.

Eosinophil Respiratory Burst Assay (Flow Cytometry)

References

- 1. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

An In-depth Technical Guide to CAY10471 and the CRTH2 Receptor Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of CAY10471, a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). It delves into the intricacies of the CRTH2 signaling pathway, its role in inflammatory responses, and the mechanism by which this compound modulates its activity. The content includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Introduction to the PGD2/CRTH2 Axis

Prostaglandin D2 (PGD2) is a major eicosanoid mediator released primarily by activated mast cells during allergic and inflammatory responses[1][2]. Its biological effects are mediated through two principal G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[1][3][4]. While both receptors bind PGD2 with high affinity, they couple to different G proteins and trigger distinct, often opposing, downstream signaling pathways[1][5].

CRTH2 is of particular interest in the context of type 2 inflammation, which underlies diseases like asthma and allergic rhinitis[4]. It is highly expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s)[1][4][6]. Activation of CRTH2 by PGD2 orchestrates the recruitment and activation of these cells, promoting a pro-inflammatory environment[1][6]. Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for inflammatory diseases. This compound is a potent, selective, and orally active antagonist developed for this purpose[7][8].

This compound: A Selective CRTH2 Antagonist

This compound (also known as TM30089) is a synthetic small molecule derived from Ramatroban (BAY-u3405), a dual antagonist of the Thromboxane A2 (TP) and CRTH2 receptors[9]. Structural modifications to the Ramatroban scaffold resulted in this compound, a compound with significantly increased potency and selectivity for the human CRTH2 receptor[9][10][11].

Binding Affinity and Selectivity

The defining characteristic of this compound is its high affinity for the CRTH2 receptor and its remarkable selectivity over other prostanoid receptors, particularly DP1 and TP. This selectivity is crucial for dissecting the specific roles of CRTH2 in physiological and pathological processes without the confounding effects of modulating other pathways.

| Receptor | This compound Ki (nM) | Reference |

| CRTH2 / DP2 | 0.6 | [9][10][11] |

| DP1 | 1200 | [9][10] |

| TP | >10,000 | [9][10] |

| Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors. A lower Ki value indicates a higher binding affinity. |

In Vivo Activity

This compound is orally bioavailable and has demonstrated efficacy in various animal models of inflammation and fibrosis[7][8].

| Study Model | Treatment | Result | Reference |

| Unilateral Ureteral Obstruction (UUO) in mice | This compound (20 mg/kg, oral, twice daily) started before UUO | Attenuated interstitial collagen deposition (8.40% vs. 14.85% in vehicle) | [7][8] |

| Unilateral Ureteral Obstruction (UUO) in mice | This compound (oral) started 3 days after UUO | Attenuated interstitial collagen deposition (9.63% vs. 14.44% in vehicle) | [7][8] |

| Chronic Contact Hypersensitivity (CHS) in mice | Oral administration of this compound | Significantly suppressed CHS inflammatory responses | [7] |

| Table 2: Summary of In Vivo Efficacy Data for this compound. |

The CRTH2 Receptor Signaling Pathway

The canonical signaling pathway involves:

-

Ligand Binding: PGD2 binds to CRTH2, inducing a conformational change in the receptor.

-

G Protein Activation: The receptor activates its associated Gαiβγ heterotrimer by promoting the exchange of GDP for GTP on the Gαi subunit.

-

Subunit Dissociation: The Gαi-GTP and Gβγ dimer dissociate from each other and the receptor.

-

Downstream Effectors:

-

Gαi-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5][14][15].

-

The Gβγ dimer is thought to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, increasing intracellular calcium concentrations ([Ca2+]i)[13][16].

-

This cascade also leads to the activation of downstream kinases, including p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), which regulate cellular processes like migration and cytokine production[7][17][18].

-

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound, 1MG | Labscoop [labscoop.com]

- 11. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. imrpress.com [imrpress.com]

- 18. Crosstalk between p38 MAPK and GR Signaling | MDPI [mdpi.com]

The Role of CAY10471 in Th2 Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are a critical component of the adaptive immune system, orchestrating inflammatory responses, particularly in allergic diseases and parasitic infections. The migration of Th2 cells to sites of inflammation is a tightly regulated process involving a variety of signaling molecules. One key player in this process is the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44 or DP2. This receptor is activated by its endogenous ligand, prostaglandin D2 (PGD2), a potent lipid mediator released by mast cells and other immune cells. The activation of CRTH2 on Th2 cells triggers a signaling cascade that ultimately leads to their chemotaxis, or directed migration, towards the source of PGD2.

CAY10471, also known as TM30089, is a potent and highly selective antagonist of the CRTH2 receptor.[1] Its ability to block the PGD2-CRTH2 signaling axis makes it a valuable tool for studying the mechanisms of Th2 cell migration and a potential therapeutic agent for allergic and inflammatory diseases. This technical guide provides an in-depth overview of the function of this compound in Th2 cell migration, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

This compound: A Selective CRTH2 Antagonist

This compound is a synthetic, small-molecule antagonist of the CRTH2 receptor. It was developed through the modification of ramatroban, an earlier dual antagonist of the thromboxane A2 (TP) and CRTH2 receptors.[2] These modifications resulted in a compound with significantly increased potency and selectivity for the human CRTH2 receptor.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound.

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Ki) | 0.6 nM | Human CRTH2/DP2 | [1] |

| 1200 nM | Human DP1 | [1] | |

| >10,000 nM | Human TP | [1] | |

| Inhibitory Activity (IC50) | 1.2 nM | PGD2-induced cAMP production | [2] |

Mechanism of Action: Inhibition of PGD2-Induced Th2 Cell Migration

Prostaglandin D2 (PGD2) is a key chemoattractant for Th2 cells.[3][4] Upon binding to the CRTH2 receptor on the surface of Th2 cells, PGD2 initiates a signaling cascade through a Gαi-coupled protein.[3][4] This leads to downstream effects, including intracellular calcium mobilization, which are essential for cell migration.[3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway of PGD2-induced Th2 cell migration and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound and Th2 cell migration.

In Vitro Th2 Cell Differentiation

Objective: To generate a population of Th2 cells from naive CD4+ T cells for use in migration assays.

Materials:

-

Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 antibody

-

Anti-CD28 antibody

-

Recombinant human or mouse IL-2

-

Recombinant human or mouse IL-4

-

Anti-IFN-γ antibody

-

24-well tissue culture plates

Procedure:

-

Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Resuspend naive CD4+ T cells in culture medium containing anti-CD28 antibody (e.g., 1-2 µg/mL), IL-2 (e.g., 20 U/mL), IL-4 (e.g., 10-50 ng/mL), and anti-IFN-γ antibody (e.g., 1-10 µg/mL).

-

Plate the cells at a density of 1-2 x 10^6 cells/mL in the anti-CD3-coated wells.

-

Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

After the differentiation period, confirm the Th2 phenotype by intracellular staining for GATA3 and IL-4, or by measuring IL-4, IL-5, and IL-13 secretion by ELISA.

Th2 Cell Migration (Chemotaxis) Assay using a Boyden Chamber

Objective: To quantify the migration of Th2 cells towards a chemoattractant (PGD2) and to assess the inhibitory effect of this compound.

Materials:

-

Differentiated Th2 cells

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size is suitable for lymphocytes)

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

-

Prostaglandin D2 (PGD2)

-

This compound

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Starve the differentiated Th2 cells in chemotaxis buffer for 2-4 hours at 37°C.

-

During the starvation period, prepare the chemoattractant solutions. In the lower wells of the Boyden chamber, add chemotaxis buffer alone (negative control), PGD2 at various concentrations (e.g., 1-100 nM), and PGD2 in the presence of different concentrations of this compound (e.g., 0.1-1000 nM).

-

Label the starved Th2 cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled Th2 cells in chemotaxis buffer at a concentration of 1-5 x 10^6 cells/mL.

-

To assess the effect of this compound, pre-incubate a portion of the cells with the desired concentrations of the inhibitor for 30 minutes at room temperature.

-

Add the cell suspension to the upper chamber of the Boyden apparatus.

-

Incubate the chamber for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

-

Calculate the percentage of migration and the inhibition of migration by this compound.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of this compound on Th2 cell migration.

Conclusion

This compound is a powerful and specific tool for interrogating the role of the PGD2-CRTH2 signaling axis in Th2 cell biology. Its high affinity and selectivity for the CRTH2 receptor make it an ideal candidate for inhibiting Th2 cell migration to sites of allergic inflammation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this crucial pathway in a variety of inflammatory and allergic diseases. While direct quantitative data for this compound's inhibition of Th2 cell migration is still emerging, the wealth of indirect evidence strongly supports its efficacy in this context. Further studies are warranted to fully elucidate its in vivo effects and clinical utility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of CAY10471

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10471, also known as TM30089, is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). As an analog of ramatroban with significantly enhanced potency and selectivity, this compound has emerged as a critical tool in basic research for dissecting the roles of the PGD2/CRTH2 signaling axis in various physiological and pathological processes. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the CRTH2 receptor, thereby preventing its activation by the endogenous ligand PGD2. The CRTH2 receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 is a key step in the initiation and amplification of type 2 inflammatory responses. By blocking this interaction, this compound effectively inhibits downstream signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent production of pro-inflammatory cytokines, as well as cellular processes like eosinophil migration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, potency, and in vivo efficacy of this compound from various studies.

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound

| Parameter | Receptor/Assay | Species | Value | Reference |

| Ki | Human CRTH2/DP2 | Human | 0.6 nM | [2] |

| Ki | Human DP1 | Human | 1200 nM | [2] |

| Ki | Human TP | Human | >10,000 nM | [2] |

| IC50 | PGD2-induced cAMP production | Not Specified | 1.2 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment Regimen | Key Finding | Quantitative Result | Reference |

| Unilateral Ureteral Obstruction (UUO) | Oral administration from day 3 post-UUO | Attenuation of interstitial collagen deposition | 9.63% (this compound) vs 14.44% (vehicle) | [1] |

| Chronic Contact Hypersensitivity (CHS) | Oral administration | Attenuation of inflammation | Data not specified | [1] |

Signaling Pathway

The binding of PGD2 to the CRTH2 receptor initiates a signaling cascade that is central to type 2 inflammation. This compound acts as a roadblock in this pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

CRTH2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Prepare membranes from cells overexpressing the human CRTH2 receptor (e.g., HEK293 cells).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled PGD2 (e.g., [3H]PGD2), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate membrane-bound radioligand from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

p38 MAPK Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit PGD2-induced phosphorylation of p38 MAPK in a relevant cell line (e.g., PC12 cells).[1]

Methodology:

-

Cell Culture and Treatment: Culture PC12 cells in appropriate media. Pre-incubate the cells with desired concentrations of this compound or vehicle for a specified time. Stimulate the cells with a CRTH2 agonist, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) or PGD2.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated p38 MAPK (p-p38). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

Eosinophil Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on PGD2-induced eosinophil migration.

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.

-

Cell Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle.

-

Assay Setup: Place a chemoattractant solution containing PGD2 in the lower wells of a transwell plate. Place the pre-treated eosinophils in the upper chamber (insert) of the transwell, which is separated from the lower well by a porous membrane.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration towards the chemoattractant.

-

Cell Quantification: Count the number of eosinophils that have migrated to the lower chamber using a cell counter or by microscopy after staining.

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

In Vivo Model: Unilateral Ureteral Obstruction (UUO)

This protocol outlines the use of this compound in a murine model of renal fibrosis induced by UUO.[1]

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Surgical Procedure: Anesthetize the mice and, through a flank incision, ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureteral ligation.

-

Drug Administration: Begin oral administration of this compound or vehicle three days after the UUO surgery and continue for a specified duration.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and harvest the kidneys.

-

Histological Analysis: Fix the kidney tissue in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis.

-

Gene Expression Analysis: Isolate RNA from kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA).

In Vivo Model: Chronic Contact Hypersensitivity (CHS)

This protocol describes the application of this compound in a mouse model of Th2-mediated skin inflammation.[1]

Methodology:

-

Sensitization: Sensitize mice by epicutaneous application of a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to the shaved abdomen.

-

Challenge: After a set period, challenge the mice by applying a lower concentration of the same hapten to the ear.

-

Drug Administration: Administer this compound or vehicle orally during the challenge phase.

-

Measurement of Inflammation: Measure the ear swelling response at various time points after the challenge as an indicator of the inflammatory response.

-

Histological and Molecular Analysis: At the end of the experiment, collect the ear tissue for histological analysis of inflammatory cell infiltration and for qRT-PCR analysis of inflammatory cytokine expression (e.g., IL-4, IL-5, IL-13).

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of the PGD2/CRTH2 signaling pathway. Its high potency and selectivity make it an invaluable reagent for in vitro and in vivo studies aimed at understanding the mechanisms of type 2 inflammation and exploring potential therapeutic interventions for allergic and inflammatory diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in basic and translational research.

References

CAY10471: A Technical Guide to a Potent and Selective GPR44 (CRTH2) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10471, also known as TM30089, is a potent and highly selective antagonist of the G-protein coupled receptor 44 (GPR44), alternatively known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) or DP2.[1][2][3][4] GPR44 is the receptor for prostaglandin D2 (PGD2), a key lipid mediator involved in allergic inflammation.[5][6][7][8] PGD2 is released predominantly by mast cells and, upon binding to GPR44 on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils, it mediates a cascade of pro-inflammatory responses.[5][6][7] These responses include cell migration, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of allergic diseases like asthma and allergic rhinitis.[3][5][9]

This compound is an analog of Ramatroban (BAY-u3405), a dual antagonist of the thromboxane A2 (TP) receptor and GPR44.[4] However, structural modifications in this compound have rendered it a highly selective antagonist for GPR44 with significantly increased potency.[4] Its ability to block PGD2-induced effects on key inflammatory cells makes it a valuable tool for studying the role of the PGD2/GPR44 signaling axis in allergic inflammation and a potential therapeutic candidate for allergic diseases.[1][2]

Quantitative Data

The following tables summarize the in vitro activity of this compound against GPR44 and its selectivity over other related receptors.

Table 1: Binding Affinity of this compound

| Receptor | Ligand | Assay Type | Cell Line/Tissue | Ki (nM) | Reference |

| Human GPR44/CRTH2 | [3H]PGD2 | Radioligand Competition Binding | Recombinant | 0.60 | [4][10] |

| Human DP1 | [3H]PGD2 | Radioligand Competition Binding | Recombinant | 1200 | [4] |

| Human TP | [3H]SQ29548 | Radioligand Competition Binding | Recombinant | >10,000 | [4] |

Table 2: Functional Antagonism of this compound

| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| cAMP Inhibition | PGD2 | Recombinant | 1.2 | [10] |

| Eosinophil Shape Change | DK-PGD2 | Eosinophils | Not explicitly quantified for this compound, but antagonism is demonstrated. | [10] |

| CD11b Expression | DK-PGD2 | Eosinophils and Basophils | Not explicitly quantified for this compound, but antagonism is demonstrated. | [10] |

Signaling Pathways

Activation of GPR44 by its ligand PGD2 initiates a signaling cascade that is primarily coupled to the Gαi subtype of G proteins.[11][12] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][13] Concurrently, GPR44 activation mobilizes intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic Ca2+ concentration.[6][10][13] These signaling events ultimately culminate in various cellular responses, including chemotaxis (directed cell migration), degranulation, and cytokine production in inflammatory cells like eosinophils and Th2 lymphocytes.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a GPR44 antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the GPR44 receptor.

Materials:

-

HEK293 cells stably expressing human GPR44.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

-

Radioligand: [3H]PGD2.

-

Non-specific binding control: Unlabeled PGD2 (10 µM).[15]

-

This compound stock solution.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hGPR44 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).[14]

-

-

Binding Reaction:

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl).

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PGD2 binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PGD2-induced increases in intracellular calcium.

Materials:

-

CHO-K1 or HEK293 cells co-expressing GPR44 and a G-protein α-subunit like Gα16.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[1][10]

-

Assay Buffer: Phenol red-free DMEM or HBSS.

-

PGD2 stock solution.

-

This compound stock solution.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Preparation:

-

Seed the GPR44-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.[10]

-

-

Dye Loading:

-

Antagonist Pre-incubation:

-

Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for a short period (e.g., 10-30 seconds).

-

Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-5 seconds for 1-3 minutes).[1]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline) for each well.

-

Plot the percentage of inhibition of the PGD2 response against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Eosinophil Chemotaxis Assay

This assay evaluates the ability of this compound to block PGD2-induced migration of eosinophils.

Materials:

-

Isolated human peripheral blood eosinophils.

-

Chemotaxis Buffer: RPMI 1640 with 0.1% BSA.

-

PGD2 stock solution.

-

This compound stock solution.

-

Boyden chambers or Transwell inserts (with 5 µm pore size polycarbonate membranes).[4][16]

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Protocol:

-

Eosinophil Isolation:

-

Isolate eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative immunomagnetic selection).

-

Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1-2 x 106 cells/mL.

-

-

Assay Setup:

-

Add chemotaxis buffer containing PGD2 (at a chemoattractant concentration, e.g., 10-100 nM) to the lower wells of the Boyden chamber.[16]

-

In the upper chamber (Transwell insert), add the eosinophil suspension that has been pre-incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

-

Incubation:

-

Incubate the chambers at 37°C in a humidified 5% CO2 incubator for 1-2 hours.[16]

-

-

Cell Migration Assessment:

-

After incubation, remove the inserts.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

-

Quantification and Data Analysis:

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the GPR44 receptor. Its ability to effectively block the pro-inflammatory signaling of PGD2 makes it an invaluable research tool for dissecting the role of the PGD2/GPR44 pathway in allergic and inflammatory diseases. The detailed protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and to explore its potential in preclinical models of disease.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. PET Imaging of GPR44 by Antagonist [11C]MK-7246 in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Assay of chemotaxis by a reversible Boyden chamber eliminating cell detachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

Investigating the Anti-Fibrotic Properties of CAY10471: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. There is a significant unmet medical need for effective anti-fibrotic therapies. CAY10471, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation.

Introduction to this compound and its Target: CRTH2

This compound is a small molecule antagonist of the G protein-coupled receptor CRTH2, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. The primary endogenous ligand for CRTH2 is prostaglandin D2 (PGD2). The PGD2/CRTH2 signaling axis is a key driver of type 2 inflammatory responses, which are increasingly implicated in the pathogenesis of fibrosis. By blocking this interaction, this compound can modulate downstream inflammatory and pro-fibrotic signaling pathways.

Anti-Fibrotic Efficacy of this compound: Quantitative Data

Preclinical studies have demonstrated the anti-fibrotic potential of this compound in various organ systems. The following tables summarize the key quantitative findings from these investigations.

Table 1: Effect of this compound on Renal Fibrosis in a Murine Unilateral Ureteral Obstruction (UUO) Model

| Treatment Group | Dosage & Administration | Timing of Administration | Outcome Measure | Result | Percentage Change vs. Vehicle |

| Vehicle | N/A | Day 3 post-UUO | Interstitial Collagen Deposition (%) | 14.44% | N/A |

| This compound | Oral | Day 3 post-UUO | Interstitial Collagen Deposition (%) | 9.63% | -33.3% |

| This compound | Oral | Day 3 post-UUO | Interstitial Collagen Deposition (%) | 8.40% | -41.8% |

| Vehicle | N/A | Day 5 post-UUO | Interstitial Collagen Deposition (%) | N/A | N/A |

| This compound | Oral | Day 5 post-UUO | Interstitial Collagen Deposition (%) | Little to no effect | N/A |

Note: The two different reported percentages for this compound's effect on collagen deposition (9.63% and 8.40%) are from the same source and may represent different experiments or analyses. Both indicate a significant reduction.

Table 2: Effect of this compound on Lung Fibrosis in a Murine Bleomycin-Induced Model

| Treatment Group | Outcome Measure | Result |

| Bleomycin + Vehicle | mRNA expression of ACTA2 (α-SMA) | Significantly increased |

| Bleomycin + this compound | mRNA expression of ACTA2 (α-SMA) | Significantly decreased vs. Vehicle |

| Bleomycin + Vehicle | mRNA expression of α1-procollagen | Significantly increased |

| Bleomycin + this compound | mRNA expression of α1-procollagen | Significantly decreased vs. Vehicle |

| Bleomycin + Vehicle | mRNA expression of Fibronectin | Significantly increased |

| Bleomycin + this compound | mRNA expression of Fibronectin | Significantly decreased vs. Vehicle |

| Bleomycin + Vehicle | Collagen Accumulation | Significantly increased |

| Bleomycin + this compound | Collagen Accumulation | Significantly reduced vs. Vehicle |

Mechanism of Anti-Fibrotic Action

The anti-fibrotic effects of this compound are primarily attributed to its antagonism of the CRTH2 receptor. This action disrupts key downstream signaling pathways involved in inflammation and tissue remodeling.

Inhibition of Pro-Fibrotic Macrophage Differentiation

Recent evidence suggests that CRTH2 plays a crucial role in the differentiation of pro-fibrotic macrophages. By blocking CRTH2, this compound can inhibit this process, thereby reducing the population of macrophages that contribute to the fibrotic cascade.

Attenuation of p38 MAP Kinase Signaling

This compound has been shown to block the activation of p38 mitogen-activated protein kinase (MAPK) induced by the PGD2 metabolite 15d-PGJ2.[1] The p38 MAPK pathway is a critical signaling node in the fibrotic process, integrating signals from various pro-fibrotic stimuli, including Transforming Growth Factor-beta (TGF-β), to promote myofibroblast differentiation and extracellular matrix deposition.

Potential Interaction with the TGF-β Signaling Pathway

While direct modulation of the canonical TGF-β/Smad signaling pathway by this compound has not been explicitly demonstrated in the reviewed literature, the inhibition of p38 MAPK suggests a potential point of crosstalk. The TGF-β pathway is a master regulator of fibrosis, and its signaling can be mediated through both Smad-dependent and Smad-independent pathways, including the p38 MAPK pathway. Therefore, by inhibiting p38 MAPK activation, this compound may indirectly attenuate the pro-fibrotic effects of TGF-β. Further research is warranted to fully elucidate this potential interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-fibrotic properties of this compound.

Murine Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

This model is widely used to induce progressive renal interstitial fibrosis.

Procedure:

-

Anesthetize adult male C57BL/6 mice using an appropriate anesthetic agent.

-

Make a midline abdominal incision to expose the kidneys and ureters.

-

Isolate the left ureter and ligate it at two points using 4-0 silk suture.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesia as required.

-

At predetermined time points (e.g., 7, 14, or 21 days post-surgery), euthanize the mice and harvest the kidneys for analysis.

-

For therapeutic studies, administer this compound or vehicle orally at the desired dosage and time points (e.g., starting on day 3 post-UUO).

Immunohistochemistry for Collagen I in Kidney Tissue

This protocol is for the visualization and quantification of collagen deposition in paraffin-embedded kidney sections.

Procedure:

-

Fix harvested kidneys in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature and then wash with PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against Collagen I overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Develop the signal with a DAB substrate kit until the desired stain intensity is reached.

-

Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Quantify the stained area using image analysis software.

Western Blot for Phospho-p38 MAP Kinase

This protocol is for the detection and quantification of the activated form of p38 MAPK in cell lysates or tissue homogenates.

Procedure:

-

Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Quantify the band intensities using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Fibrosis

Caption: Proposed anti-fibrotic signaling pathway of this compound.

Experimental Workflow for Evaluating this compound in a UUO Model

Caption: Experimental workflow for in vivo testing of this compound.

TGF-β Signaling Pathway and its Potential Crosstalk

Caption: TGF-β signaling and potential this compound interaction.

Conclusion and Future Directions

This compound has demonstrated significant anti-fibrotic properties in preclinical models of kidney and lung fibrosis. Its mechanism of action, centered on the antagonism of the CRTH2 receptor and subsequent inhibition of pro-fibrotic pathways including p38 MAPK, presents a novel therapeutic strategy. The data summarized in this guide provide a strong rationale for the continued investigation of this compound as a potential treatment for fibrotic diseases.

Future research should focus on:

-

Elucidating the precise molecular interactions between CRTH2 signaling and the TGF-β pathway.

-

Evaluating the efficacy of this compound in a broader range of fibrosis models, including those for liver and cardiac fibrosis.

-

Conducting dose-response studies to optimize the therapeutic window.

-

Investigating the potential for combination therapies with other anti-fibrotic agents.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the anti-fibrotic potential of this compound, providing the foundational knowledge necessary to advance its development towards clinical application.

References

Methodological & Application

CAY10471 In Vitro Assay: Application Notes and Protocols for PC12 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10471 is a potent and highly selective antagonist for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). The prostaglandin D2 (PGD2) signaling pathway is implicated in various physiological and pathological processes, including neuronal function. In the context of neuroscience research, the PC12 cell line, derived from a rat pheochromocytoma, serves as a valuable in vitro model for studying neuronal differentiation and neuroinflammation. Upon treatment with Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, characterized by the extension of neurites. The metabolite of PGD2, 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), has been shown to enhance NGF-induced neurite outgrowth in PC12 cells, a process that can be attenuated by this compound. This suggests the involvement of the CRTH2 receptor in neuronal differentiation. Furthermore, the signaling cascade involves the activation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to external stimuli. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK induced by 15d-PGJ2 in PC12 cells.[1]

These application notes provide detailed protocols for utilizing this compound in in vitro assays with PC12 cells to investigate its effects on neurite outgrowth and p38 MAPK signaling.

Data Presentation

Table 1: Effect of this compound on 15d-PGJ2-Enhanced Neurite Outgrowth in NGF-Treated PC12 Cells

| Treatment Group | This compound Concentration (nM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (μm) |

| Vehicle Control | 0 | 5 ± 1.2 | 8 ± 2.5 |

| NGF (50 ng/mL) | 0 | 35 ± 4.1 | 45 ± 5.8 |

| NGF + 15d-PGJ2 (1 µM) | 0 | 65 ± 5.5 | 78 ± 7.2 |

| NGF + 15d-PGJ2 + this compound | 1 | 60 ± 4.8 | 72 ± 6.5 |

| NGF + 15d-PGJ2 + this compound | 10 | 45 ± 3.9 | 55 ± 5.1 |

| NGF + 15d-PGJ2 + this compound | 100 | 38 ± 3.2 | 48 ± 4.9 |

| NGF + 15d-PGJ2 + this compound | 1000 | 36 ± 2.9 | 46 ± 4.3 |

*Data are presented as mean ± standard deviation and are representative of typical results.

Table 2: Effect of this compound on 15d-PGJ2-Induced p38 MAPK Phosphorylation in PC12 Cells

| Treatment Group | This compound Concentration (nM) | Relative p-p38/total p38 Ratio (Normalized to Vehicle) |

| Vehicle Control | 0 | 1.0 |

| 15d-PGJ2 (1 µM) | 0 | 3.5 ± 0.4 |

| 15d-PGJ2 + this compound | 1 | 3.1 ± 0.3 |

| 15d-PGJ2 + this compound | 10 | 2.2 ± 0.2 |

| 15d-PGJ2 + this compound | 100 | 1.5 ± 0.1 |

| 15d-PGJ2 + this compound | 1000 | 1.1 ± 0.1 |

*Data are presented as mean ± standard deviation from densitometric analysis of Western blots and are representative of typical results.

Experimental Protocols

PC12 Cell Culture and Differentiation

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Collagen Type IV-coated culture flasks and plates

-

Nerve Growth Factor (NGF), rat recombinant (50 ng/mL working concentration)[2]

-

15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) (1 µM working concentration)

-

This compound

Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Subculturing: Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle pipetting.

-

Seeding for Experiments: Seed PC12 cells onto Collagen Type IV-coated plates at a density of 1.5 x 10⁴ cells/cm². Allow cells to attach for 24 hours before treatment.

-

Differentiation: To induce differentiation, replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% HS) containing 50 ng/mL NGF.[2]

Neurite Outgrowth Assay

Protocol:

-

Seed PC12 cells in Collagen Type IV-coated 24-well plates as described above.

-

After 24 hours, replace the medium with low-serum medium containing:

-

Vehicle control

-

NGF (50 ng/mL)

-

NGF (50 ng/mL) + 15d-PGJ2 (1 µM)

-

NGF (50 ng/mL) + 15d-PGJ2 (1 µM) + varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM)

-

-

Incubate the cells for 48-72 hours.

-

Quantification:

-

Capture images of the cells using a phase-contrast microscope.

-

A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[4]

-

Calculate the percentage of neurite-bearing cells by counting at least 100 cells from random fields for each condition.

-

Measure the length of the longest neurite for each neurite-bearing cell using image analysis software (e.g., ImageJ).

-

Western Blot for p38 MAPK Phosphorylation

Protocol:

-

Seed PC12 cells in Collagen Type IV-coated 6-well plates.

-

Serum-starve the cells for 2-4 hours in serum-free RPMI-1640 medium before treatment.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µM 15d-PGJ2 for 15-30 minutes.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[5][6]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with a primary antibody against total p38 MAPK as a loading control.

-

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated p38 signal to the total p38 signal.

Visualizations

Caption: this compound signaling pathway in PC12 cells.

References

- 1. 15d-prostaglandin J2 enhancement of nerve growth factor-induced neurite outgrowth is blocked by the chemoattractant receptor- homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonist this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes: Preparation of CAY10471 Stock Solution in DMSO

For research use only. Not for human or veterinary use.

Introduction

CAY10471, also known as TM30089, is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as the Prostaglandin D2 receptor 2 (DP2).[1][2] Prostaglandin D2 (PGD2) is a key lipid mediator involved in allergic inflammation, and its effects are transduced through two primary G-protein coupled receptors: DP1 and CRTH2/DP2.[1] While DP1 activation is often associated with anti-inflammatory effects, CRTH2 activation promotes pro-inflammatory responses, including the migration and activation of T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3] this compound demonstrates high selectivity for the human CRTH2/DP2 receptor with a Ki value of 0.6 nM, compared to 1,200 nM for the DP1 receptor and >10,000 nM for the Thromboxane A2 (TP) receptor.[1] This selectivity makes it a valuable tool for studying the specific role of the CRTH2 signaling pathway in inflammatory and allergic diseases like asthma.[4]

This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | References |

| Formal Name | (+)-3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid | [1] |

| Molecular Formula | C₂₁H₂₁FN₂O₄S | [1] |

| Formula Weight | 416.5 g/mol | [1] |

| Purity | ≥95% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility in DMSO | Approx. 30 mg/mL | [1] |

| Calculated Molarity (at 30 mg/mL) | Approx. 72.03 mM | |

| Storage of Solid | -20°C | [1] |

| Stability of Solid | ≥ 4 years (when stored as directed) | [1] |

| Storage of DMSO Stock Solution | -20°C for long-term (months) |

Experimental Protocols

Materials and Equipment

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.

-

DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it.[5] Always wear appropriate gloves and handle in a well-ventilated area or chemical fume hood.

-

Review the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.

Stock Solution Preparation Protocol (Example: 10 mM Stock)

This protocol describes the preparation of a 10 mM stock solution. The calculations can be adjusted to prepare a stock solution of a different concentration, not exceeding the maximum solubility of 30 mg/mL.

Step 1: Calculation of Required Mass

To prepare a specific volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 416.5 g/mol x 1000 mg/g

-

Mass (mg) = 4.165 mg

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

-

Carefully weigh out the calculated amount of this compound (e.g., 4.165 mg) directly into the tube.

Step 3: Dissolving the Compound

-

Add the required volume of DMSO to the tube containing the this compound solid. For the example above, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

Step 4: Storage and Handling

-

Label the tube clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C in a dark, dry place. While many compounds are stable in DMSO at -20°C, it is good practice to minimize exposure to light and moisture.[6]

Note on Further Dilutions: When preparing working solutions for biological experiments, further dilutions of the DMSO stock should be made in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) as it can have physiological effects at higher concentrations.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Stock Solution Preparation.

This compound Mechanism of Action in the PGD2 Signaling Pathway

Caption: this compound selectively antagonizes the pro-inflammatory CRTH2/DP2 receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]

- 5. quora.com [quora.com]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

CAY10471: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10471 is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44) or the prostaglandin D2 receptor 2 (DP2).[1][2][3] It is an analog of Ramatroban (BAY u3405) with modifications that significantly increase its potency and selectivity for the human CRTH2 receptor.[1][4] this compound binds to the human CRTH2/DP2 receptor with a high affinity, exhibiting a Ki value of 0.6 nM.[1][2][4] Its selectivity for CRTH2 is demonstrated by its much lower affinity for the DP1 and TP receptors, with Ki values of 1200 nM and >10,000 nM, respectively.[1][2][4] This document provides detailed information on the solubility of this compound in commonly used laboratory solvents, ethanol and Phosphate-Buffered Saline (PBS), along with protocols for preparing stock solutions and a diagram of the signaling pathway it modulates.

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents is summarized in the table below. This data is crucial for the preparation of stock solutions for in vitro and in vivo experiments.

| Solvent | Solubility | Molar Concentration (at max solubility) |

| Ethanol | 15 mg/mL[1] | ~36.01 mM |

| DMSO | 30 mg/mL[1][5] | ~72.03 mM |

| DMF | 30 mg/mL[1] | ~72.03 mM |

| DMSO:PBS (pH 7.2) (1:5) | 0.5 mg/mL[1] | ~1.20 mM |

Molecular Weight of this compound: 416.5 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Ethanol (≥99.5%)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous ethanol to the tube. For a 10 mg/mL solution, add 1 mL of ethanol.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): If required for your experiment, the solution can be sterile-filtered through a 0.22 µm syringe filter compatible with ethanol.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. The stability of this compound in ethanol at -20°C is at least 4 years.[1]

Protocol 2: Preparation of a this compound Working Solution in PBS (via DMSO intermediate)

Due to the low aqueous solubility of this compound, a stock solution in an organic solvent like DMSO is necessary before dilution in PBS.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), pH 7.2, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare a High-Concentration DMSO Stock:

-

Serial Dilution in PBS:

-

To prepare a working solution in PBS, perform a serial dilution of the DMSO stock solution. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity (typically ≤0.1%).

-

For example, to prepare a 10 µM working solution in 1 mL of PBS, add 0.24 µL of the 10 mg/mL (24.01 mM) DMSO stock to 999.76 µL of PBS.

-

Vortex the final solution gently before use.

-

-

Solubility in DMSO:PBS Mixture:

-

For applications requiring a higher concentration in a pseudo-aqueous solution, a 1:5 mixture of DMSO:PBS (pH 7.2) can be used, in which this compound is soluble at approximately 0.5 mg/mL.[1]

-

To prepare this, first dissolve this compound in DMSO at 3 mg/mL. Then, add 1 part of this solution to 5 parts of PBS (pH 7.2) and mix well.

-

-

Storage and Use: Aqueous solutions of this compound are not recommended for long-term storage; they should be prepared fresh for each experiment.

Signaling Pathway and Experimental Workflow

This compound acts as a selective antagonist at the CRTH2 receptor, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, prostaglandin D2 (PGD2).[3][6] PGD2 is a key mediator in allergic inflammation, and its binding to CRTH2 on immune cells such as Th2 lymphocytes, eosinophils, and basophils triggers a pro-inflammatory response.[6][7][8]

The diagram above illustrates the antagonistic action of this compound on the PGD2-CRTH2 signaling pathway. PGD2 binding to the CRTH2 receptor activates G-proteins, leading to downstream signaling events such as intracellular calcium mobilization, which in turn mediate pro-inflammatory cellular responses. This compound selectively blocks the CRTH2 receptor, thereby inhibiting these PGD2-induced effects.

This workflow provides a general outline for an in vitro experiment designed to evaluate the antagonistic activity of this compound. The specific concentrations, incubation times, and choice of functional assay will depend on the cell type and the specific research question being addressed.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]